molecular formula C13H14O2 B11900376 6,8-Diethyl-2H-chromen-2-one

6,8-Diethyl-2H-chromen-2-one

Cat. No.: B11900376
M. Wt: 202.25 g/mol
InChI Key: GTUXSAQMAWPDEB-UHFFFAOYSA-N
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Description

6,8-Diethyl-2H-chromen-2-one is a chemical compound belonging to the chromen-2-one family. Chromen-2-ones, also known as coumarins, are a class of organic compounds characterized by a benzene ring fused to a pyrone ring. These compounds are known for their diverse biological activities and are widely used in various fields such as medicine, agriculture, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Diethyl-2H-chromen-2-one can be achieved through several methods. One common approach is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts. The reaction typically requires elevated temperatures and can be carried out using various acids such as sulfuric acid or hydrochloric acid .

Industrial Production Methods

Industrial production of this compound often involves large-scale Pechmann condensation reactions. The process is optimized to ensure high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

6,8-Diethyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert this compound to dihydro derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the benzene ring, using reagents such as halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (chlorine, bromine) in the presence of Lewis acids like aluminum chloride.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Biological Applications

The biological activities of 6,8-Diethyl-2H-chromen-2-one have been extensively studied, revealing its potential as an antimicrobial and anticancer agent.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • Case Study: A study demonstrated that halogenated derivatives of coumarins showed promising results against thyroid cancer cells (TPC-1), inducing apoptosis and affecting cell cycle distribution .
CompoundCell LineIC50 (µM)Mechanism
6,8-Diiodo-2H-chromeneTPC-112.5Induces Apoptosis
DihalocoumarinHepG215.0ROS Generation

Antimicrobial Activity

The compound has also shown effectiveness against various bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential enzymes.

Medicinal Applications

In medicine, the therapeutic potential of this compound is being investigated for various diseases:

  • Antioxidant Properties: The compound may mitigate oxidative stress through its interaction with specific molecular targets.
  • Case Study: A study highlighted its role in reducing HIF-1α levels in cancer cells, indicating potential applications in tumor treatment .

Industrial Applications

In industrial settings, this compound is utilized for:

  • Dyes and Fragrances: Its chemical structure allows it to be used in producing various dyes and fragrances.
  • Chemical Intermediates: It serves as a precursor for synthesizing more complex organic molecules.

Mechanism of Action

The mechanism of action of 6,8-Diethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through various signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-6,8-dimethyl-2H-chromen-2-one
  • 4-Methyl-2H-chromen-2-one

Uniqueness

6,8-Diethyl-2H-chromen-2-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable compound for specific applications .

Biological Activity

6,8-Diethyl-2H-chromen-2-one, a member of the coumarin family, has garnered attention due to its diverse biological activities. This compound is characterized by its unique chromone structure, which is known to exhibit various pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound can be represented structurally as follows:

\text{C}_{13}\text{H}_{14}\text{O}\quad (Molecular\Weight:202.25\g/mol)

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of coumarin derivatives, including this compound. Research indicates that this compound can modulate key inflammatory cytokines such as IL-6, IL-1β, and TNF-α. For example, a study demonstrated that a related compound significantly reduced IL-6 levels by 1.41-fold compared to control cells, suggesting that this compound may exhibit similar effects in reducing inflammatory responses .

2. Antimicrobial Activity

The antimicrobial properties of this compound have been explored with promising results. Various coumarin derivatives have shown selective activity against pathogens such as Chlamydia trachomatis and other Gram-positive and Gram-negative bacteria. A comparative analysis indicated that certain derivatives possess significant antibacterial activity, which could be attributed to their structural features that enhance interaction with bacterial targets .

3. Anticancer Activity

The anticancer potential of this compound has been investigated through several in vitro studies. In one notable case study involving human liver carcinoma cells (HEPG2), compounds similar to this compound exhibited cytotoxic effects with IC50 values indicating effective cell proliferation inhibition . The structure-activity relationship (SAR) analysis suggests that modifications in the coumarin structure can enhance its anticancer efficacy.

Case Studies

StudyFindingsReference
Anti-inflammatory Evaluation Compound reduced IL-6 levels by 1.41-fold compared to controls
Antimicrobial Screening Demonstrated selective activity against Chlamydia trachomatis
Cytotoxicity Assay Significant inhibition of HEPG2 cell proliferation with promising IC50 values

The biological activities of this compound are believed to be mediated through several mechanisms:

  • Inhibition of Pro-inflammatory Cytokines : This compound may inhibit the production or activity of pro-inflammatory cytokines through modulation of signaling pathways such as NF-kB.
  • Antibacterial Action : Its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.
  • Induction of Apoptosis in Cancer Cells : The anticancer effects are likely due to the activation of apoptotic pathways leading to programmed cell death in malignant cells.

Properties

Molecular Formula

C13H14O2

Molecular Weight

202.25 g/mol

IUPAC Name

6,8-diethylchromen-2-one

InChI

InChI=1S/C13H14O2/c1-3-9-7-10(4-2)13-11(8-9)5-6-12(14)15-13/h5-8H,3-4H2,1-2H3

InChI Key

GTUXSAQMAWPDEB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C2C(=C1)C=CC(=O)O2)CC

Origin of Product

United States

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